

Application Note: Cloning and Expression of Full-Length Human ADAMTS4

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Compound of Interest

Compound Name: *Adamtsostatin 4*

Cat. No.: *B14756143*

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Introduction

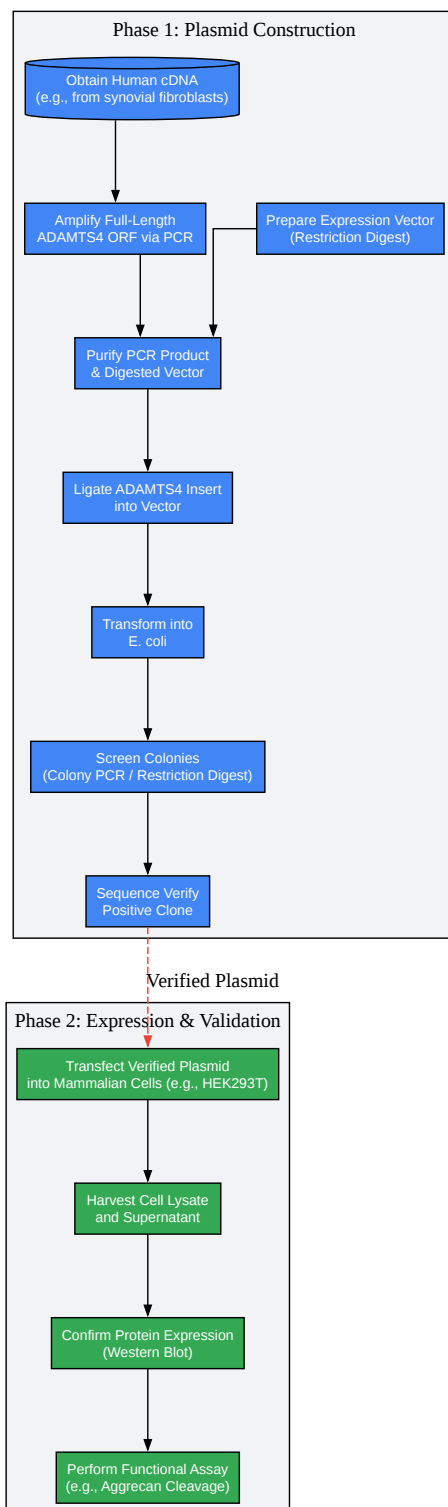
A Disintegrin and Metalloproteinase with Thrombospondin motifs 4 (ADAMTS4), also known as aggrecanase-1, is a zinc-dependent metalloproteinase critical in the turnover of extracellular matrix (ECM) components.[1] ADAMTS4 is responsible for the degradation of aggrecan, a major proteoglycan in cartilage, and brevican, a brain-specific ECM protein.[2] Its expression is notably upregulated in arthritic diseases, where it contributes to cartilage destruction, making it a key target for drug development in osteoarthritis.[2][3] This document provides a detailed protocol for cloning the full-length open reading frame (ORF) of human ADAMTS4 into a mammalian expression vector for subsequent functional studies.

Principle

The protocol outlines the amplification of the full-length ADAMTS4 coding sequence from a suitable cDNA source, such as a human heart cDNA library, using high-fidelity PCR.[4] The amplified product is then inserted into a mammalian expression vector (e.g., pcDNA™3.1 or similar) equipped with a strong constitutive promoter like CMV for high-level expression in eukaryotic cells. Verification of the construct is achieved through restriction analysis and Sanger sequencing, followed by confirmation of protein expression in a suitable cell line (e.g., HEK293T) via Western blot.

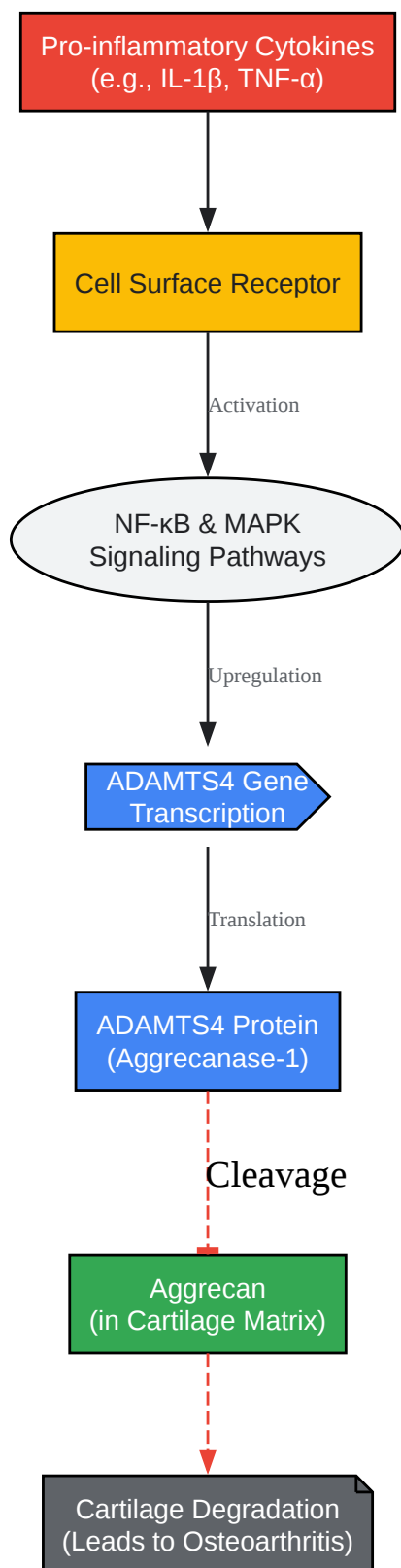
Experimental Workflow & Signaling Pathway

The following diagrams illustrate the experimental cloning workflow and a simplified signaling pathway involving ADAMTS4 in the context of osteoarthritis.



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Caption: Experimental workflow for cloning and expressing human ADAMTS4.



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Caption: ADAMTS4-mediated cartilage degradation pathway in osteoarthritis.

Protocols

Part 1: Amplification of Full-Length ADAMTS4 cDNA

This protocol describes the amplification of the ~2.5 kb coding sequence of human ADAMTS4 (RefSeq: NM_005099.6).

1.1. Materials:

- Human cDNA (from a cell line expressing ADAMTS4, e.g., synovial fibroblasts, or a commercial cDNA library).
- High-fidelity DNA polymerase (e.g., Phusion, Q5).
- Forward and reverse primers containing restriction sites.
- dNTPs.
- Nuclease-free water.
- Thermocycler.

1.2. Primer Design: Primers should be designed to amplify the entire ORF and include restriction sites (e.g., HindIII and XhoI) for directional cloning. A Kozak sequence (GCCACC) can be added before the start codon (ATG) to enhance translation.

Table 1: Primer Design for ADAMTS4 Amplification

Primer Name	Sequence (5' to 3')
ADAMTS4-Fwd	CCG AAGCTT GCCACC ATGAG GAG GCG GCG GCT C (Contains HindIII site)
ADAMTS4-Rev	CGC CTCGAG TCA GGT GGT GGC GGT GGC (Contains XhoI site)
Note:	Restriction sites are underlined. The Kozak sequence is in bold.

1.3. PCR Reaction Setup:

Table 2: PCR Master Mix (50 µL Reaction)

Component	Stock Conc.	Volume (µL)	Final Conc.
5X HF Buffer	5X	10	1X
dNTPs	10 mM	1	200 µM
ADAMTS4-Fwd Primer	10 µM	2.5	0.5 µM
ADAMTS4-Rev Primer	10 µM	2.5	0.5 µM
Human cDNA Template	~50 ng/µL	1	~50 ng
High-Fidelity Polymerase	2 U/µL	0.5	1.0 U
Nuclease-free H ₂ O	-	22.5	-

1.4. Thermocycler Conditions:

Table 3: PCR
Cycling Parameters

Step	Temperature (°C)	Time	Cycles
Initial Denaturation	98	30 sec	1
Denaturation	98	10 sec	\multirow{3}{*}{30-35}
Annealing	65	30 sec	
Extension	72	1 min 30 sec	
Final Extension	72	10 min	1
Hold	4	∞	1

1.5. Analysis: Run 5 µL of the PCR product on a 1% agarose gel. A single, sharp band at ~2.5 kb indicates successful amplification. Purify the remaining PCR product using a commercial kit.

Part 2: Vector Preparation and Ligation

2.1. Restriction Digest: Digest both the purified PCR product and the recipient expression vector (e.g., pcDNA™3.1(+)) with HindIII and XhoI.

Table 4: Restriction Digest Reaction (20 µL)

Component	Volume (µL)
Purified DNA (PCR product or Vector)	10 µL (~1 µg)
10X Restriction Buffer	2 µL
HindIII-HF	1 µL
XhoI	1 µL
Nuclease-free H ₂ O	to 20 µL
Incubate at 37°C for 1-2 hours. Purify the digested products via gel electrophoresis.	

2.2. Ligation: Set up a ligation reaction using T4 DNA Ligase, typically at a 3:1 molar ratio of insert (ADAMTS4) to vector.

- Ligate for 1 hour at room temperature or overnight at 16°C.

Part 3: Transformation and Screening

3.1. Transformation: Transform the ligation mixture into competent E. coli (e.g., DH5α) following the manufacturer's protocol (heat shock or electroporation). Plate on LB agar plates containing the appropriate antibiotic (e.g., ampicillin).

3.2. Screening:

- Pick individual colonies and perform colony PCR using the ADAMTS4 primers to screen for the presence of the insert.
- Grow positive colonies in liquid culture and perform a miniprep to isolate plasmid DNA.
- Confirm the construct's integrity via a diagnostic restriction digest and full-length Sanger sequencing of the insert.

Part 4: Expression in Mammalian Cells and Verification

4.1. Transfection: Transfect the sequence-verified plasmid into a suitable mammalian cell line, such as HEK293T, using a commercial transfection reagent (e.g., Lipofectamine™ 3000).

4.2. Protein Expression and Western Blot:

- Harvest cell lysates and the conditioned media 48-72 hours post-transfection.
- Separate proteins by SDS-PAGE. The predicted molecular weight of the ADAMTS4 preproprotein is approximately 90-95 kDa.[5]
- Transfer proteins to a PVDF membrane and probe with a primary antibody specific for ADAMTS4.
- Use a suitable secondary antibody and chemiluminescent substrate to visualize the protein band.

Table 5: Expected Results Summary

Experiment	Expected Result
PCR Amplification	Single band at ~2.5 kb
Diagnostic Digest	Bands corresponding to vector (~5.4 kb) and insert (~2.5 kb)
Western Blot	Band at ~90-95 kDa (full-length) or processed forms

Conclusion

This protocol provides a comprehensive framework for the successful cloning of full-length human ADAMTS4 into a mammalian expression vector. The resulting construct can be used for a wide range of applications, including the study of its enzymatic activity, investigation of its role in disease pathology, and the screening of potential therapeutic inhibitors.

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